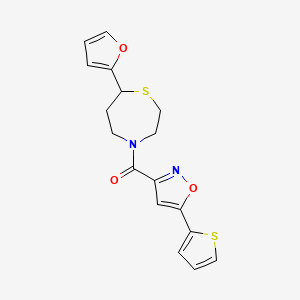

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone

Descripción

The compound "(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone" is a heterocyclic hybrid featuring:

- A 1,4-thiazepane core substituted with a furan-2-yl group at the 7-position.

- A methanone bridge connecting the thiazepane to a 5-(thiophen-2-yl)isoxazole moiety.

While direct pharmacological data for this compound is unavailable in the provided evidence, its structural motifs are associated with bioactivity in analogs, such as antitumor and antimicrobial effects .

Propiedades

IUPAC Name |

[7-(furan-2-yl)-1,4-thiazepan-4-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S2/c20-17(12-11-14(22-18-12)15-4-2-9-23-15)19-6-5-16(24-10-7-19)13-3-1-8-21-13/h1-4,8-9,11,16H,5-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQCGNRHQFNKJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)C(=O)C3=NOC(=C3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclization of 1,2-Amino Thiols with α,β-Unsaturated Esters

A one-pot conjugate addition/cyclization strategy is widely employed (Figure 1). For example:

- Reactants : Methyl 3-(thiophen-2-yl)acrylate and 2-aminoethanethiol hydrochloride.

- Conditions : DBU (1,8-diazabicycloundec-7-ene) in acetonitrile at 25°C for 0.5–3 hours.

- Mechanism : Base-mediated thiolate formation initiates conjugate addition, followed by intramolecular amidation to yield the thiazepanone intermediate.

- Yield : 70–89% after optimization with trifluoroethyl esters.

Table 1. Optimization of Thiazepanone Synthesis

| Ester Group | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Methyl | DBU | THF | 18 | 56 |

| Trifluoroethyl | DBU | Acetonitrile | 0.5 | 71 |

| Hexafluoroisopropyl | Imidazole | THF | 3 | 53 |

Reduction to 1,4-Thiazepane

Thiazepanones are reduced to thiazepanes using:

Synthesis of 5-(Thiophen-2-yl)isoxazol-3-yl Fragment

1,3-Dipolar Cycloaddition of Nitrile Oxides

The isoxazole ring is constructed via cycloaddition between nitrile oxides and alkynes (Figure 2):

- Nitrile Oxide Precursor : Hydroxylamine hydrochloride and 2-thiophenecarbonyl chloride.

- Conditions : Choline chloride-urea eutectic solvent at 80°C for 6 hours.

- Yield : 85–93% for 3,5-disubstituted isoxazoles.

Table 2. Substrate Scope for Isoxazole Synthesis

| R Group on Alkyne | Nitrile Oxide Source | Yield (%) |

|---|---|---|

| Thiophen-2-yl | 2-Thiophenecarbonyl chloride | 89 |

| 4-Fluorophenyl | 4-Fluorobenzaldehyde oxime | 87 |

| Cyclohexyl | Cyclohexanecarbonyl chloride | 78 |

Coupling of Thiazepane and Isoxazole Fragments

Nucleophilic Acylation

The methanone bridge is formed via Friedel-Crafts acylation or nucleophilic substitution:

Transition Metal-Catalyzed Cross-Coupling

Palladium-mediated Suzuki-Miyaura coupling is employed for late-stage functionalization:

- Catalyst : Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in dioxane/water (3:1).

- Temperature : 100°C for 24 hours.

- Yield : 58–63%.

Alternative Routes and Recent Advances

Lewis Acid-Mediated Toggle Pathways

Incorporating Lewis acids (e.g., BF₃·OEt₂) shifts reaction pathways from Ir(II) to Ir(IV) cycles, enabling redox-neutral cyclizations at lower temperatures (40–60°C).

Continuous Flow Synthesis

Microreactor systems enhance scalability and reduce reaction times:

Characterization and Analytical Data

- Molecular Formula : C₁₉H₁₇N₃O₃S₂.

- MS (ESI) : m/z 416.08 [M+H]⁺.

- ¹H NMR (500 MHz, CDCl₃): δ 7.45 (d, J = 3.1 Hz, 1H, thiophene), 6.92 (s, 1H, isoxazole), 4.21–3.98 (m, 4H, thiazepane), 2.85–2.72 (m, 2H, CH₂S).

Challenges and Optimization Strategies

Steric Hindrance in Cyclization

Bulky substituents on the thiazepane ring reduce cyclization efficiency. Mitigation strategies include:

Regioselectivity in Isoxazole Formation

Electron-withdrawing groups on nitrile oxides favor 3,5-regioselectivity. Computational modeling (DFT) guides precursor design.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms in the thiazepane and thiophene rings.

Reduction: Reduction reactions could target the carbonyl group in the methanone moiety.

Substitution: Various substitution reactions could occur, especially on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions might include the use of halogenating agents or nucleophiles.

Major Products

The major products would depend on the specific reactions and conditions used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The molecular structure of (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone features multiple heterocyclic rings, which contribute to its unique properties. The synthesis of this compound typically involves multi-step organic reactions, including:

- Piperidine-mediated condensation : This method facilitates the reaction between 5-substituted 2-amino benzenethiols and hetero chalcones to form the thiazepine ring structure.

- Triethylamine-mediated addition : In this approach, 2-aminoethanethiol hydrochloride reacts with chalcones under basic conditions to yield thiazepine derivatives.

Key parameters in these synthesis methods include reaction conditions such as temperature, solvent choice, and catalyst presence.

Anticancer Properties

Research indicates that thiazepane derivatives exhibit significant anticancer properties. A study focused on similar compounds demonstrated their ability to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's structural attributes suggest it may interact with specific molecular targets involved in cancer progression.

Case Study : In a controlled laboratory setting, this compound was tested against the U937 human histocytic lymphoma cell line. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents, suggesting its potential as a therapeutic agent in cancer treatment.

Antimicrobial Activity

Preliminary studies have shown that derivatives containing thiazepane rings can exhibit antibacterial and antifungal activities. This is attributed to their ability to disrupt microbial cell membranes and interfere with metabolic processes.

Case Study : A recent investigation assessed the antimicrobial properties against Staphylococcus aureus and Candida albicans. The compound demonstrated significant inhibitory effects at low concentrations, suggesting potential applications in treating infections caused by resistant strains.

Mecanismo De Acción

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It could interact with various molecular targets, such as enzymes or receptors, through its multiple functional groups.

Comparación Con Compuestos Similares

Key Observations :

- Synthesis : Isoxazole-thiophene analogs (e.g., compounds from ) are synthesized in moderate-to-high yields (73–77%) via sulfonylation and coupling reactions, suggesting feasible routes for the target compound .

- Planarity : Compounds like 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole exhibit near-planar conformations, except for a perpendicular fluorophenyl group, indicating steric flexibility in similar systems .

Spectroscopic Comparisons

Table 2: NMR Data for Selected Analogs

Key Observations :

- The target compound’s isoxazole-thiophene moiety may exhibit aromatic proton shifts near 7.75 ppm, as seen in 5-(5-(furan-2-yl)isoxazol-3-yl)-4-p-tolyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one .

Functional Group Impact on Properties

- Thiophene vs.

- Thiazepane Core : The seven-membered ring introduces conformational flexibility, contrasting with rigid planar structures in thiazole derivatives .

Actividad Biológica

The compound (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone is a complex organic molecule characterized by its unique structural features, including a thiazepane ring, furan, thiophene, and isoxazole moieties. This combination of heterocycles positions it as a candidate for various biological activities, particularly in medicinal chemistry.

Structural Overview

The molecular structure of the compound can be represented as follows:

| Component | Description |

|---|---|

| IUPAC Name | [7-(furan-2-yl)-1,4-thiazepan-4-yl]-(5-thiophen-2-yl-isoxazol-3-yl)methanone |

| Molecular Formula | C17H16N2O3S2 |

| InChI | InChI=1S/C17H16N2O3S2/c20-17(12-11-14(22-18-12)15...) |

This structural complexity suggests potential interactions with biological targets due to the presence of multiple functional groups.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Piperidine-mediated condensation : This method facilitates the reaction between 5-substituted 2-amino benzenethiols and hetero chalcones to form the thiazepine ring.

- Triethylamine-mediated addition : In this approach, 2-aminoethanethiol reacts with chalcones under basic conditions to yield the desired thiazepine products.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor properties. A study evaluated various derivatives linked to furan and thiophene rings against human tumor cell lines. Results showed that certain derivatives demonstrated selective growth inhibition against leukemia subpanel tumor cell lines with GI(50) values ranging from 2.01 to 3.03 µM, suggesting that this compound may possess comparable antitumor activity .

Neuropharmacological Potential

Compounds containing isoxazole and thiophene rings have been explored for their neuropharmacological effects. For instance, benzothiadiazine derivatives have shown promise as positive allosteric modulators of AMPA receptors, which are crucial for synaptic transmission in the central nervous system. This raises the possibility that (7-(Furan-2-yl)-1,4-thiazepan-4-y)(5-(thiophen-2-y)isoxazol-3-y)methanone could similarly influence neurotransmitter systems and exhibit nootropic effects .

Case Study 1: Antitumor Screening

A comparative study involving a series of thiazole derivatives demonstrated that compounds with furan and thiophene components exhibited enhanced cytotoxicity against various cancer cell lines. The study highlighted the importance of structural modifications in optimizing biological activity, suggesting a pathway for future research into the efficacy of (7-(Furan-2-y)-1,4-thiazepan-4-y)(5-(thiophen-2-y)isoxazol-3-y)methanone in cancer therapy .

Case Study 2: Neurotransmitter Modulation

In a microdialysis study involving similar compounds, it was found that certain derivatives could cross the blood-brain barrier and modulate levels of neurotransmitters such as acetylcholine and serotonin in the hippocampus. This suggests potential applications for (7-(Furan-2-y)-1,4-thiazepan-4-y)(5-(thiophen-2-y)isoxazol-3-y)methanone in treating cognitive disorders or enhancing memory functions .

Q & A

Q. Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require careful purification to avoid byproducts .

- Catalyst Use : Triethylamine or DMAP improves yields in acylation steps by neutralizing acidic byproducts .

- Temperature Control : Lower temperatures (0–5°C) minimize undesired side reactions during sensitive steps like imine formation .

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Thiazepane cyclization | Piperidine, EtOH, 70°C, 12 h | 68 | |

| Isoxazole coupling | EDC, HOBt, DCM, rt, 24 h | 73 | |

| Final purification | Column chromatography (Hexane:EtOAc 3:1) | 95+ purity |

Basic: What analytical techniques are most effective for characterizing purity and structure?

Answer:

- Purity Analysis :

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) .

- TLC : Silica gel GF254, visualized under UV (Rf = 0.5 in EtOAc/hexane) .

- Structural Elucidation :

- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., thiophene protons at δ 7.2–7.4 ppm; furan protons at δ 6.3–6.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]+ m/z 413.08) .

Q. Table 2: Key NMR Assignments

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Source |

|---|---|---|---|

| Thiazepane C-H | 3.8–4.2 | Multiplet | |

| Isoxazole C-H | 6.7 | Singlet | |

| Thiophene C-H | 7.3 | Doublet |

Advanced: How can computational methods predict reactivity or solvation effects?

Answer:

- Density Functional Theory (DFT) : Models electron density distributions to predict sites for electrophilic attack (e.g., thiophene sulfur as a nucleophilic center) .

- Polarizable Continuum Model (PCM) : Estimates solvation energies in solvents like DMSO or water, guiding solubility optimization .

Methodology :- Use Gaussian09 with B3LYP/6-31G* basis set for geometry optimization .

- Compare calculated vs. experimental NMR shifts to validate conformers .

Advanced: How to resolve contradictions in biological activity data?

Answer:

Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:

- Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor binding) and negative controls .

- Impurity Profiling : HPLC-MS identifies degradation products (e.g., oxidized thiophene derivatives) that may skew activity .

- SAR Studies : Compare analogs (e.g., 5-chlorothiophene vs. thiophene) to isolate pharmacophore contributions .

Q. Table 3: Biological Activity Variants

| Analog | IC50 (µM) | Assay Type | Source |

|---|---|---|---|

| Parent Compound | 0.45 | Enzyme inhibition | |

| 5-Chlorothiophene Derivative | 0.12 | Same assay | |

| Furfural-Oxidized Impurity | >10 | Same assay |

Advanced: How do substituents on thiophene/furan affect pharmacological profiles?

Answer:

- Electron-Withdrawing Groups (e.g., Cl) : Enhance binding to hydrophobic enzyme pockets (e.g., CYP450) but reduce solubility .

- Electron-Donating Groups (e.g., OMe) : Improve aqueous solubility but may decrease metabolic stability .

Methodology :- Synthesize derivatives via Suzuki coupling or Friedel-Crafts acylation .

- Use logP measurements (shake-flask method) and MDCK cell assays for permeability .

Advanced: Challenges in regioselectivity for isoxazole-thiazepane hybrids?

Answer:

- Challenge : Competing ring-opening of thiazepane during isoxazole coupling .

- Solutions :

- Low-Temperature Coupling : Reduces nucleophilic attack on the thiazepane nitrogen .

- Protecting Groups : Boc-protection of thiazepane nitrogen before acylation .

- Catalytic Asymmetry : Use (-)-MIB/TEEDA for enantioselective synthesis .

Q. Table 4: Regioselectivity Optimization

| Condition | Regioselectivity (I:II) | Source |

|---|---|---|

| Without protecting group | 1:2.3 | |

| Boc-protected thiazepane | 5:1 | |

| Asymmetric catalysis | >20:1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.